molecular formula C15H13N3O B1207792 2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one CAS No. 3214-64-0

2-Methyl-3-(3-methylpyridin-2-yl)quinazolin-4-one

Cat. No. B1207792
Key on ui cas rn: 3214-64-0
M. Wt: 251.28 g/mol
InChI Key: LZORTVCIUAAACZ-UHFFFAOYSA-N
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Patent
US05283247

Procedure details

Acetanthranil (4.5 g, 0.028 mole) was mixed with 2-amino-3-picoline (2.7 g, 0.025 mole) and the mixture was heated in an erlenmeyer flask, first at low heat and then at high heat over an open flame. The product was washed with ether and recrystallized from ethanol/water mixture. The yield was 3.7 g (58%), mp 135°-137° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:12][C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=1>>[CH3:1][C:2]1[N:13]([C:14]2[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=2)[C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=O)O1
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
first at low heat
TEMPERATURE
Type
TEMPERATURE
Details
at high heat over an open flame
WASH
Type
WASH
Details
The product was washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water mixture

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=CC=C2C(N1C1=NC=CC=C1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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